Sodium cyclopropanesulfinate

Description

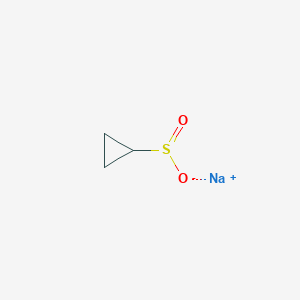

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;cyclopropanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S.Na/c4-6(5)3-1-2-3;/h3H,1-2H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSFZPDGBPHCHV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655317 | |

| Record name | Sodium cyclopropanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910209-21-1 | |

| Record name | Sodium cyclopropanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium cyclopropanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Cyclopropanesulfinate and Its Derivatives

General Synthetic Strategies for Aliphatic Sodium Sulfinates

The preparation of aliphatic sodium sulfinates, including sodium cyclopropanesulfinate, relies on a set of fundamental reactions in organosulfur chemistry. These methods provide the foundational chemistry for accessing the sulfinate functional group.

A common route to sulfinates involves a multi-step process beginning with sulfides. In one such pathway, a sulfide (B99878) is first prepared, often through the alkylation of a thiol. This sulfide is then oxidized to the corresponding sulfone. The more highly oxidized sulfone is subsequently reduced to the desired sulfinate salt.

A notable

Advanced Synthetic Approaches to this compound Scaffolds

Stereoselective and Enantioselective Synthesis of Cyclopropanesulfinate Systems

Achieving stereochemical control is paramount in modern synthetic chemistry, and the synthesis of cyclopropanesulfinate systems is no exception. Enantioselective methods allow for the preparation of specific, chirally pure isomers, which is often crucial for their application.

A notable strategy involves the chiral synthesis of cyclopropanesulfonate derivatives from economically priced, readily available chiral starting materials. googleapis.com One such pathway begins with (S)-epichlorohydrin or other enantiomerically pure glycidol (B123203) derivatives to produce chiral sodium 1-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanesulfonate. googleapis.com This method ensures that the desired stereochemistry is established early and carried through the synthetic sequence. googleapis.com The general steps for this enantioselective synthesis are outlined in the table below. googleapis.com

| Step | Reactants | Product | Purpose |

| 1 | (S)-epichlorohydrin, Diethyl malonate, Sodium ethoxide | Diethyl ((S)-oxiran-2-ylmethyl)malonate | Introduction of the core carbon backbone |

| 2 | Product of Step 1, Magnesium chloride, Potassium iodide, Sodium borohydride (B1222165) | (S)-4-(2-hydroxyethyl)dihydrofuran-2(3H)-one | Cyclization and reduction |

| 3 | Product of Step 2, Acetone, 2,2-dimethoxypropane | (S)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)dihydrofuran-2(3H)-one | Protection of the diol functionality |

| 4 | Product of Step 3, Sodium methoxide | Methyl (S)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3-hydroxypropanoate | Ring opening to form a linear precursor |

| 5 | Product of Step 4, Thionyl chloride, Sodium sulfite (B76179) | Sodium 1-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanesulfonate | Formation of the target chiral cyclopropanesulfonate |

This multi-step process demonstrates a robust method for creating enantiomerically pure cyclopropanesulfinate precursors. googleapis.com While not specific to sulfinates, modern biocatalytic methods using engineered enzymes have also emerged as a powerful strategy for the highly stereoselective synthesis of other cyclopropane (B1198618) rings, such as cyclopropylphosphonates, highlighting a potential future direction for cyclopropanesulfinate synthesis. nih.gov

Novel Precursor Derivatization for Cyclopropanesulfinate Formation

The development of new methods for preparing sulfinates from diverse precursors is an active area of research. One versatile, three-step synthesis produces functionalized aliphatic sulfinates from alkyl halides. rsc.org This process involves:

Alkylation of 2-mercaptobenzothiazole (B37678) with various alkyl halides.

Oxidation of the resulting 2-alkylthiobenzothiazoles to their corresponding sulfones, achieved in yields ranging from 50% to quantitative. rsc.org

Treatment of the sulfones with sodium borohydride to generate the desired sodium sulfinates with a wide range of functional groups, such as alkenes, alkynes, and ethers. rsc.org

Furthermore, this compound itself can serve as a precursor in subsequent derivatization reactions. For instance, it has been used in the triphosgene-mediated chloro-alkylthiolation of indoles to produce 2-chloro-3-sulfenylindoles in good to high yields. rsc.org

Synthesis of Fluorinated Cyclopropanesulfinate Analogs

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the synthesis of fluorinated analogs of cyclopropanesulfinates is of significant interest.

Synthesis of Sodium 1-(trifluoromethyl)cyclopropanesulfinate

Sodium 1-(trifluoromethyl)cyclopropanesulfinate is a key fluorinated analog that serves as a valuable fluoroalkylating reagent. nih.govresearchgate.net Its primary documented role in synthesis is in the two-step conversion of carboxylic esters into distally fluorinated ketones. nih.gov This process first involves converting the ester into a tertiary cyclopropanol (B106826) intermediate. nih.govresearchgate.net This cyclopropanol then undergoes a copper-catalyzed ring-opening trifluoromethylation reaction using sodium 1-(trifluoromethyl)cyclopropanesulfinate. nih.govresearchgate.net

The reaction is typically performed in methanol (B129727) with aqueous tert-butyl hydroperoxide as an oxidant and a copper(II) acetate (B1210297) catalyst. nih.govresearchgate.net In this transformation, sodium 1-(trifluoromethyl)cyclopropanesulfinate acts as a precursor to reactive trifluoromethyl copper species, which facilitate the ring-opening of the cyclopropanol to yield β-trifluoromethyl ketones. nih.gov This method provides an efficient pathway to valuable fluorinated ketones from readily available cyclopropanols. researchgate.net

Trifluoromethylation Reagent Precursors and Synthetic Routes

The synthesis of trifluoromethyl-containing reagents often relies on established routes for generating the trifluoromethyl group. The preparative methods for sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, provide a model for the synthesis of related trifluoromethylation precursors. researchgate.net These salts are stable, easy to handle, and serve as sources for the trifluoromethyl radical. researchgate.net

Historically, sodium triflinate was prepared by reacting bromotrifluoromethane (B1217167) (CF₃Br), an ozone-depleting substance, with SO₂ anion radical precursors like zinc/SO₂ or sodium dithionite (B78146) (Na₂S₂O₄). researchgate.net More environmentally friendly, though more expensive, iodotrifluoromethane (B1198407) (CF₃I) can be used to achieve similar yields. researchgate.net Another route involves the reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with potassium sulfite (K₂SO₃) to produce the potassium salt. researchgate.net More recent methods have been developed to generate these salts with higher purity, such as the reaction of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with sulfur dioxide and cesium fluoride. researchgate.net

| Precursor(s) | Reagents | Product | Key Feature |

| CF₃Br or CF₃I | Na₂S₂O₄ | CF₃SO₂Na | Utilizes SO₂ anion radical precursor |

| CF₃SO₂Cl | K₂SO₃ | CF₃SO₂K | Accesses the potassium salt |

| TMSCF₃, SO₂ | CsF | CF₃SO₂Cs | Modern, high-purity method |

These established routes for creating trifluoromethanesulfinate salts form the foundational chemistry for developing synthetic pathways to more complex trifluoromethylated reagents like sodium 1-(trifluoromethyl)cyclopropanesulfinate.

Mechanistic Investigations of Reactions Involving Sodium Cyclopropanesulfinate

Role as a Nucleophile in Organic Transformations

Sodium cyclopropanesulfinate can act as a nucleophile, with the sulfinate anion participating in substitution and addition reactions. The sulfur atom, being electron-rich, can attack electrophilic centers to form new carbon-sulfur or sulfur-oxygen bonds.

For instance, in the presence of a suitable leaving group, this compound can undergo nucleophilic substitution to yield cyclopropyl (B3062369) sulfones. This reactivity is exemplified in palladium-catalyzed cross-coupling reactions where it couples with aryl or vinyl halides. thieme-connect.de

In another example, the nucleophilic character of the sulfinate is harnessed in the synthesis of thiosulfonates. The reaction between this compound and a disulfide, often facilitated by a silver salt, proceeds via a nucleophilic attack of the sulfinate on the disulfide bond. rsc.org

A notable application is the Knoevenagel-type condensation, where activated sulfones, derived from this compound, react with carbonyl compounds. thieme-connect.de This reaction pathway underscores the nucleophilic potential of the α-carbon to the sulfonyl group after initial functionalization.

The following table summarizes selected nucleophilic reactions involving this compound:

| Reaction Type | Electrophile | Product | Catalyst/Conditions |

| Cross-coupling | Aryl/Vinyl Halide | Cyclopropyl Aryl/Vinyl Sulfone | Pd₂(dba)₃, XantPhos, K₃PO₄ |

| Thiosulfonate formation | Disulfide | Cyclopropyl Thiosulfonate | Silver nitrate |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Sulfonyl Carbonyl Compound | Base |

Role as an Electrophile in Organic Transformations

While less common than its nucleophilic or radical roles, the sulfur atom in this compound can exhibit electrophilic character under specific conditions. This typically occurs when the sulfinate is activated by a strong electrophile or an oxidizing agent.

For example, in the presence of a strong acid or a Lewis acid, the oxygen atoms of the sulfinate can be protonated or coordinated, making the sulfur atom more susceptible to nucleophilic attack. This has been observed in Friedel–Crafts-type sulfination reactions where arenes react with sulfinates in the presence of a strong acid, leading to the formation of aryl sulfoxides. rsc.org

Furthermore, in some metal-catalyzed reactions, the sulfinate can coordinate to a metal center, which can polarize the S-O bonds and render the sulfur atom electrophilic. This allows for subsequent attack by a nucleophile.

Role as a Radical Reagent in Organic Transformations

This compound is widely utilized as a precursor to sulfonyl radicals, which are key intermediates in a multitude of organic transformations. rsc.org These radicals can be generated through various mechanisms, including single-electron transfer (SET) processes.

The generation of a cyclopropanesulfonyl radical from this compound typically involves an oxidant, such as a peroxide or a persulfate, or electrochemical oxidation. lookchem.comchemrxiv.org Once formed, this radical can participate in a variety of reactions, including:

Addition to Alkenes and Alkynes: The sulfonyl radical can add to carbon-carbon multiple bonds, leading to the formation of a carbon-centered radical. This intermediate can then undergo further reactions, such as cyclization or atom transfer, to afford complex sulfonylated products. thieme-connect.de

C-H Functionalization: Sulfonyl radicals can abstract hydrogen atoms from C-H bonds, initiating a cascade of reactions that result in the formation of new C-S bonds. This is particularly useful in the functionalization of heterocycles. lookchem.com

Radical-Radical Coupling: In some cases, the sulfonyl radical can couple with another radical species present in the reaction mixture. lookchem.com

A radical trapping experiment using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can significantly inhibit or completely suppress reactions proceeding through a sulfonyl radical pathway, providing evidence for this mechanism. rsc.org

The following table provides examples of reactions initiated by cyclopropanesulfonyl radicals:

| Reaction Type | Substrate | Product | Initiator/Conditions |

| Addition to Alkene | Styrene | β-Sulfonyl Styrene | K₂S₂O₈, Fe(II) catalyst |

| C-H Sulfonylation | Indole (B1671886) | 3-Sulfonylindole | (NH₄)₂S₂O₈ |

| Decarboxylative Sulfonylation | Carboxylic Acid | Alkyl Sulfone | AgNO₃, K₂S₂O₈ |

Single-electron transfer (SET) is a common pathway for the generation of sulfonyl radicals from this compound. rsc.org In a typical SET process, an electron is transferred from a donor to an acceptor molecule. In the context of this compound, the sulfinate anion can act as the electron donor.

For example, in copper-catalyzed reactions, Cu(II) can oxidize the sulfinate to a sulfonyl radical via a SET mechanism, with the concomitant reduction of Cu(II) to Cu(I). chemrxiv.org This process is often invoked in oxidative coupling reactions. rsc.org

Similarly, photochemical and electrochemical methods can induce SET. In photoredox catalysis, an excited-state photocatalyst can oxidize the sulfinate to generate the sulfonyl radical. sigmaaldrich.com Electrochemically, the sulfinate can be directly oxidized at the anode of an electrochemical cell. lookchem.comchemrxiv.org

A proposed SET mechanism for the copper-catalyzed sulfonylation of N-(quinolin-8-yl)benzamide derivatives involves the initial oxidation of the sulfinate by Cu(II) to form the sulfonyl radical. This radical then adds to the substrate, followed by further steps to yield the final product. The observation that radical inhibitors like TEMPO hinder the reaction supports this SET pathway. rsc.org

Mechanistic Pathways in C-H Functionalization Reactions

This compound has emerged as a valuable reagent in C-H functionalization reactions, enabling the direct conversion of C-H bonds into C-S bonds. nih.gov These transformations can proceed through various mechanistic manifolds, often involving transition metal catalysts.

Ruthenium catalysts are effective in promoting the C-H functionalization of heterocycles with this compound. guidechem.commdpi.com The mechanism of these reactions is often complex and can involve different pathways depending on the specific catalyst, substrate, and reaction conditions.

One plausible mechanism involves the formation of a ruthenacycle intermediate. mdpi.com In this pathway, a directing group on the heterocycle coordinates to the ruthenium center, facilitating the cleavage of a nearby C-H bond and the formation of a metallacycle. The this compound then enters the catalytic cycle, likely as a sulfonyl radical generated via an oxidative process. This radical can then react with the ruthenacycle intermediate, leading to the formation of the C-S bond and regeneration of the active catalyst.

The directing group plays a crucial role in these reactions, controlling the regioselectivity of the C-H functionalization. sigmaaldrich.comscribd.com The geometry and electronic properties of the directing group influence the stability of the ruthenacycle intermediate and the subsequent steps of the catalytic cycle. sigmaaldrich.com

Mechanistic Studies in Ring-Opening Reactions of Cyclopropanol (B106826) Intermediates

Cyclopropanol intermediates, with their inherent ring strain, are valuable precursors for a variety of chemical transformations. Their ring-opening reactions provide access to β-functionalized ketones, which are important synthetic building blocks.

Copper catalysis has been effectively utilized to promote the ring-opening of cyclopropanol intermediates coupled with fluoroalkylation. royalsocietypublishing.orgnih.gov Tertiary cyclopropanols, which are readily accessible from carboxylic esters, can be converted into distally fluorinated ketones in a two-step process involving a copper-catalyzed ring cleavage. nih.gov In these reactions, fluorinated sulfinate salts, including sodium 1-(trifluoromethyl)cyclopropanesulfinate, serve as effective fluoroalkylating agents. nih.govnih.gov The process typically involves treating the cyclopropanol with a copper(II) acetate (B1210297) catalyst and the sulfinate salt in a suitable solvent, leading to the formation of β-fluoroalkylated ketones. nih.gov This method is notable for its mild conditions and tolerance of various functional groups. royalsocietypublishing.org

Mechanistic investigations suggest that sulfinate salts are not merely passive reagents but are precursors to highly reactive organometallic species. nih.gov In copper-catalyzed trifluoromethylation reactions using sodium triflinate (Langlois reagent), evidence points to the formation of reactive trifluoromethyl copper species (CF3Cu). sioc-journal.cnnih.gov By analogy, it is proposed that other fluoroalkyl sulfinates, such as sodium 1-(trifluoromethyl)cyclopropanesulfinate, function similarly, generating the corresponding fluoroalkyl copper intermediates. nih.govnih.gov

The catalytic cycle is believed to commence with the formation of a copper(II) alkoxide from the cyclopropanol. whiterose.ac.uk This intermediate is central to the subsequent steps. The fluoroalkyl copper species, generated from the sulfinate salt, then participates in the ring-opening and functionalization process, ultimately yielding the β-fluoroalkylated ketone.

Radical Trapping Experiments: The inclusion of radical scavengers, such as 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) or butylated hydroxytoluene (BHT), has been shown to inhibit the reaction or significantly diminish product formation. nih.gov This indicates that radical intermediates are crucial for the transformation.

Regioselectivity of Ring Opening: In reactions with unsymmetrically substituted cyclopropanols, the cleavage of the C-C bond that results in the formation of the more stable (i.e., more substituted) β-alkyl radical is selectively observed. royalsocietypublishing.org This outcome is characteristic of a radical-mediated ring-opening process, as opposed to an organometallic pathway that might favor cleavage of the less substituted bond. royalsocietypublishing.org

A plausible mechanism begins with a single electron transfer (SET) from the copper(I) catalyst to the fluoroalkyl source to generate a fluoroalkyl radical. royalsocietypublishing.org Concurrently, the copper(II) species formed can oxidize the cyclopropanol, also via an SET process, to initiate a radical-based cyclopropane (B1198618) ring cleavage, forming the stable β-alkyl radical that then couples with the fluoroalkyl radical. royalsocietypublishing.org

| Observation | Implication | References |

| Reaction inhibited by TEMPO/BHT | Involvement of radical intermediates in the reaction pathway. | nih.gov |

| Selective cleavage of the more substituted C-C bond | Ring-opening proceeds via the most stable β-alkyl radical. | royalsocietypublishing.org |

Mechanistic Insights into Sulfenylation Reactions

This compound can also be utilized as a source of the cyclopropylthio group in sulfenylation reactions, which form C–S bonds where the sulfur atom is in a lower oxidation state compared to sulfones.

An efficient method for the C3-sulfenylation of electron-rich heterocycles like indoles and imidazo[1,2-a]pyridines employs a combination of iodine (I₂) and triphenylphosphine (B44618) (PPh₃) with sodium sulfinates. nih.govresearchgate.netrsc.org This transition-metal-free system provides a mild and effective route to 3-sulfenylindoles and related structures. researchgate.netrsc.org

The proposed mechanism for this transformation involves several steps:

Activation of Iodine: Initially, iodine reacts with triphenylphosphine to form an electrophilic iodine species, postulated to be an iodophosphonium iodide complex ([Ph₃P-I]⁺I⁻). sioc-journal.cn

Formation of Sulfenyl Intermediate: This complex then reacts with this compound. This reaction is thought to produce a highly reactive sulfenyl iodide (cyclopropyl-S-I) intermediate, along with triphenylphosphine oxide (Ph₃PO) as a byproduct. sioc-journal.cnsemanticscholar.org

Electrophilic Attack: The generated sulfenyl iodide is a potent electrophile. It is readily attacked by the nucleophilic C3 position of the indole or imidazoheterocycle ring. nih.govsioc-journal.cn

Deprotonation: Subsequent elimination of hydrogen iodide (HI) from the resulting intermediate restores the aromaticity of the heterocyclic ring and yields the final C3-sulfenylated product. sioc-journal.cnrsc.org

This pathway accounts for the roles of all reagents and explains the observed regioselectivity for the electron-rich position of the heterocycle. sioc-journal.cn

Copper-Catalyzed Sulfenylation

Copper-catalyzed sulfenylation reactions using sodium sulfinates are crucial for forming carbon-sulfur bonds, leading to the synthesis of valuable organosulfur compounds. While direct mechanistic studies specifically employing this compound are not extensively documented, the proposed mechanisms for other sodium sulfinates offer significant insights. A plausible pathway involves a single electron transfer (SET) mechanism. rsc.org

In a typical copper-catalyzed cycle, a Cu(I) species is initially generated. This Cu(I) intermediate can then interact with the sodium sulfinate. For instance, in the copper-catalyzed sulfenylation of indoles with sodium sulfinates in DMF, it has been proposed that DMF acts not only as a solvent but also as a reductant to facilitate the formation of the active copper species. rsc.org

A general proposed catalytic cycle can be envisioned as follows:

Generation of Active Catalyst : A Cu(II) precatalyst is reduced to a more reactive Cu(I) species.

Formation of Sulfonyl Radical : The Cu(I) catalyst can undergo a single electron transfer with this compound to generate a cyclopropanesulfonyl radical (c-PrSO₂•) and regenerate the Cu(II) catalyst.

Radical Pathway : Alternatively, a Cu(III) intermediate could be formed through oxidative addition, followed by reductive elimination to yield the sulfenylated product. rsc.org

One specific application involves the synthesis of the MDM2-P53 inhibitor AMG 232, where this compound is used in a copper-catalyzed reaction, highlighting the reagent's utility in pharmaceutical synthesis. lookchem.com In another example, the copper-catalyzed sulfenylation of disulfides and diselenides with various sodium sulfinates proceeds efficiently under aerobic conditions to form thiosulfonates and selenosulfonates. rsc.org The reaction with sodium 4-toluenesulfinate did not proceed under a nitrogen atmosphere, indicating that oxygen from the air likely plays a role in the catalytic cycle, possibly in re-oxidizing the copper catalyst. rsc.org

While these examples use aryl or other alkyl sulfinates, the reactivity is expected to be analogous for this compound. The table below summarizes conditions for a related copper-catalyzed C-S bond formation.

| Substrate | Reagent | Catalyst | Solvent | Product | Yield |

| 2-Naphthol (B1666908) | This compound | - | Water | 1-(cyclopropylsulfonyl)naphthalen-2-ol | 75% rsc.org |

Note: This specific example is for a sulfonylation reaction under metal-free conditions but demonstrates the reactivity of this compound in C-S bond formation in an aqueous medium.

Mechanistic Aspects of Sulfonylation Reactions

Sulfonylation reactions introduce the sulfonyl group (–SO₂–) into organic molecules, creating sulfones, which are important structural motifs in many biologically active compounds. The following sections detail the mechanistic aspects of these reactions involving this compound under different conditions.

Metal-Free Conditions and Aqueous Media

The development of metal-free reactions, particularly in environmentally benign solvents like water, is a significant goal in green chemistry. An efficient method for the direct C-H functionalization of 2-naphthol using sodium sulfinates, including this compound, has been developed under aqueous conditions. rsc.org

The proposed mechanism for this direct sulfonylation involves the in-situ generation of a reactive sulfonylating agent. In the presence of an oxidant like iodine, this compound is converted into cyclopropanesulfonyl iodide (c-PrSO₂I). This electrophilic intermediate then undergoes a reaction with the electron-rich aromatic ring of 2-naphthol. A subsequent elimination of hydrogen iodide (HI) from the intermediate affords the final sulfonylated product. rsc.org

Proposed Mechanism for Metal-Free Sulfonylation:

Activation : this compound reacts with iodine (I₂) in the presence of an oxidant.

Formation of Sulfonyl Iodide : This reaction forms the intermediate cyclopropanesulfonyl iodide (c-PrSO₂I).

Electrophilic Attack : The sulfonyl iodide acts as an electrophile, attacking the 2-naphthol.

Deprotonation : The resulting intermediate spontaneously eliminates HI to yield the final product. rsc.org

This method was shown to be effective for various aliphatic sodium sulfinates, as detailed in the table below.

| Substrate | Aliphatic Sodium Sulfinate | Product | Yield (%) |

| 2-Naphthol | Sodium methanesulfinate | 1-(methylsulfonyl)naphthalen-2-ol | 68% rsc.org |

| 2-Naphthol | Sodium propane-1-sulfinate | 1-(propylsulfonyl)naphthalen-2-ol | 71% rsc.org |

| 2-Naphthol | This compound | 1-(cyclopropylsulfonyl)naphthalen-2-ol | 75% rsc.org |

This process demonstrates an efficient and environmentally friendly pathway for C-S bond formation, avoiding the use of metal catalysts. rsc.org

Electrochemical Transformation Mechanisms

Electrochemical methods offer a powerful and sustainable alternative for driving chemical reactions, often under mild conditions. While specific electrochemical studies focusing solely on this compound are limited, the mechanisms elucidated for other sodium sulfinates provide a strong basis for understanding its potential electrochemical reactivity.

A general mechanism for electrochemical sulfonylation involves the anodic oxidation of the sodium sulfinate. This one-electron oxidation generates a highly reactive sulfonyl radical (RSO₂•). lookchem.com

Plausible Electrochemical Mechanism:

Anodic Oxidation : c-PrSO₂⁻ → c-PrSO₂• + e⁻

This generated cyclopropanesulfonyl radical can then participate in various transformations. For instance, in the electrochemical hydroxysulfonylation of α-CF3 alkenes, the sulfonyl radical adds to the double bond, initiating a radical cascade that ultimately leads to the formation of tertiary β-hydroxysulfones. lookchem.com This process highlights the utility of electrochemistry in generating sulfonyl radicals from sodium sulfinates for difunctionalization reactions. lookchem.com

Similarly, the electrochemical synthesis of sulfonamides from sodium arenesulfinates and amines has been reported. rsc.org A graphite-nickel-based electrochemical system was used for the oxidative amination, where the sulfonyl radical generated from the sulfinate is believed to be a key intermediate. rsc.org

These examples strongly suggest that this compound can be effectively used in electrochemical transformations, proceeding through a cyclopropanesulfonyl radical intermediate generated via anodic oxidation. This approach avoids the need for chemical oxidants, contributing to the development of greener synthetic methodologies.

Catalytic Applications of Sodium Cyclopropanesulfinate and Its Derivatives

Catalysis in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical and efficient approach to molecule construction compared to traditional methods that rely on pre-functionalized starting materials. Palladium catalysis has been instrumental in advancing the field of C-H activation, and the unique structural and electronic properties of cyclopropanes make them interesting substrates for such transformations.

The selective activation of a specific C-H bond in a molecule containing multiple C-H bonds is a significant challenge. In the context of cyclopropanes, palladium-catalyzed C-H functionalization often relies on the use of directing groups to control regioselectivity. These directing groups, attached to the cyclopropane-containing substrate, coordinate to the palladium catalyst, bringing it in close proximity to a particular C-H bond and facilitating its cleavage.

While literature directly detailing the use of the sulfinate group of sodium cyclopropanesulfinate as a directing group for C-H functionalization is not abundant, the principles established with other directing groups on cyclopropane (B1198618) rings are highly relevant. For instance, the use of mono-N-protected amino acid ligands has been shown to enable palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes. nih.govnih.gov These reactions allow for the coupling of the cyclopropane with a variety of organoboron reagents. nih.gov Similarly, picolinamide (B142947) has been employed as an effective directing group for the palladium-catalyzed C-H arylation of cyclopropanes with aryl iodides.

The knowledge gained from these systems provides a foundation for the potential development of sulfinate-directed C-H functionalization reactions. The sulfinate moiety, with its coordinating oxygen atoms, could potentially act as a directing group, guiding a transition metal catalyst to a specific C-H bond on the cyclopropane ring or on a neighboring substituent.

Research into the C-H functionalization of related organosulfur compounds has demonstrated the feasibility of such transformations. For example, nitrosoarenes have been used as redox-catalysts for the regioselective aerobic C-H sulfinylation of aromatic amines and heteroarenes with thiols, a process that generates a sulfinate intermediate in situ. This highlights the potential for sulfinate groups to be involved in C-H functionalization pathways.

The following table summarizes representative examples of palladium-catalyzed C-H functionalization of cyclopropanes using directing groups, which illustrates the strategies that could be adapted for systems involving cyclopropanesulfinates.

| Directing Group | Catalyst System | Coupling Partner | Product Type | Reference |

| Picolinamide | Pd(OAc)₂ / Ag₂CO₃ or Pivalic Acid | Aryl iodides | Arylated cyclopropanes | N/A |

| Mono-N-protected amino acid | Pd(OAc)₂ / Ligand | Organoboron reagents | Enantioenriched cis-substituted cyclopropanes | nih.govnih.gov |

| Isoleucine-NH₂ auxiliary | Pd(II) | Aryl iodides | Asymmetric β-methylene C(sp³)-H coupled products | N/A |

Applications in Coupling Reactions

This compound serves as an excellent coupling partner in a variety of transition metal-catalyzed cross-coupling reactions. The sulfinate group can act as a leaving group (in desulfinative couplings) or as a nucleophilic partner, enabling the formation of new carbon-carbon and carbon-sulfur bonds.

Desulfinative cross-coupling reactions involve the extrusion of sulfur dioxide (SO₂) from a sulfinate salt, leading to the formation of a new bond between the organic moiety of the sulfinate and a coupling partner. Palladium catalysis has been widely employed for this type of transformation. Sodium sulfinates can serve as sources of aryl or alkyl groups in these reactions. For instance, a palladium-catalyzed desulfinative cross-coupling of sodium sulfinates with benzyl (B1604629) chlorides has been developed for the synthesis of diarylmethanes.

In a similar vein, palladium-catalyzed desulfinative Heck-type coupling reactions between sodium arylsulfinates and acrylates have been reported to produce cinnamates. These reactions demonstrate the utility of sulfinates as versatile coupling partners in the construction of new carbon-carbon bonds. The general mechanism involves the oxidative addition of an aryl or benzyl halide to a palladium(0) catalyst, followed by reaction with the sulfinate and subsequent reductive elimination of the coupled product and extrusion of SO₂.

A significant application of this compound is in palladium-catalyzed allylic C-H sulfonylation. This reaction allows for the direct formation of allylic sulfones from unactivated terminal alkenes. In a specific study, this compound was reacted with various terminal alkenes in the presence of a palladium catalyst to afford the corresponding allylic cyclopropyl (B3062369) sulfones in moderate to good yields. This transformation is notable as it proceeds via a direct C-H activation of the allylic position of the alkene.

The proposed mechanism for this reaction involves the coordination of the alkene to a Pd(II) catalyst, followed by the abstraction of an allylic proton to form a π-allylpalladium intermediate. Subsequent nucleophilic attack by the this compound on the π-allyl complex, followed by reductive elimination, yields the allylic sulfone and regenerates the active catalyst.

The following table presents selected results from a study on the palladium-catalyzed allylic C-H sulfonylation of terminal alkenes with this compound.

| Alkene | Catalyst System | Yield of Allylic Sulfone (%) |

| 1-octene | Pd(acac)₂ / 2,6-DMBQ | 51 |

| Allylbenzene | Pd(acac)₂ / 2,6-DMBQ | 45 |

*Reaction conditions: Alkene (0.5 mmol), this compound (2.0 equiv.), Pd(acac)₂ (10 mol%), 2,6-DMBQ (2.0 equiv.), CH₃CN (0.66 M), 80 °C.

Density functional theory calculations on related palladium-catalyzed allylic sulfonylation reactions have suggested that the sulfinate nucleophile can play a bifunctional role. The oxygen atom can chelate to the metal center, facilitating the nucleophilic attack by the sulfur atom through an inner-sphere mechanism. rsc.org

This compound is a versatile precursor for the formation of various sulfur-containing functional groups through the construction of sulfur-sulfur (S-S), nitrogen-sulfur (N-S), and carbon-sulfur (C-S) bonds. nih.gov

S-S Bond Formation: Thiosulfonates can be synthesized through the coupling of sodium sulfinates with thiols or disulfides. nih.gov For example, copper-catalyzed reactions of thiols with sodium sulfinates under aerobic conditions provide a direct route to thiosulfonates. nih.gov Iron(III) chloride has also been shown to catalyze this transformation. nih.gov

N-S Bond Formation: Sulfonamides, a critical functional group in many pharmaceuticals, can be prepared from sodium sulfinates. A common method involves the reaction of sodium sulfinates with amines in the presence of an iodine-based mediating system. nih.gov This approach offers a metal-free alternative to traditional methods that use sulfonyl chlorides.

C-S Bond Formation: The formation of carbon-sulfur bonds using sodium sulfinates leads to the synthesis of sulfones and sulfides. As discussed in the context of desulfinative couplings and allylic sulfonylation, sulfones are readily accessible. The synthesis of sulfides can be achieved through palladium-catalyzed arylthiolation of ethers with sodium sulfinates. nih.gov

The following table provides an overview of the types of bonds that can be formed using this compound as a precursor.

| Bond Type | Reactant | Product | Catalyst/Reagent |

| S-S | Thiol/Disulfide | Thiosulfonate | CuI or FeCl₃ |

| N-S | Amine | Sulfonamide | NH₄I or I₂ |

| C-S | Alkene/Alkyl Halide | Sulfone | Pd(OAc)₂ or other catalysts |

Fluoroalkylation Reagents in Complex Molecule Synthesis

While this compound itself is not a fluoroalkylation reagent, its derivatives bearing fluoroalkyl groups are valuable reagents in this context. A notable example is sodium 1-(trifluoromethyl)cyclopropanesulfinate, which can be utilized as a source of the trifluoromethylcyclopropyl group. The introduction of fluorinated motifs, particularly the trifluoromethyl group, into organic molecules can significantly alter their physical, chemical, and biological properties.

The synthesis of trifluoromethyl-substituted cyclopropanes is an area of active research. organic-chemistry.org These structures are of interest in medicinal chemistry due to the unique conformational constraints imposed by the cyclopropane ring and the beneficial properties imparted by the trifluoromethyl group. Methods for synthesizing these compounds often involve the rhodium-catalyzed cyclopropanation of alkenes with trifluoromethyl-containing diazo compounds. organic-chemistry.org

The use of sulfinate salts as fluoroalkylating reagents has been demonstrated in various transformations. For example, sodium triflinate (Langlois reagent) can serve as a precursor to reactive trifluoromethyl copper species, which can then participate in ring-opening trifluoromethylation reactions of tertiary cyclopropanols to afford β-trifluoromethyl ketones. This highlights the potential of sulfinate chemistry in the introduction of fluoroalkyl groups.

A study has shown that sodium 1-(trifluoromethyl)cyclopropanesulfinate can be used as a fluoroalkylation reagent, leading to the formation of fluorinated ketones. This underscores the utility of derivatives of this compound in the synthesis of complex, fluorinated molecules.

Fluoroalkylation of Cyclopropanol (B106826) Intermediates

Cyclopropanol intermediates are valuable precursors in chemical transformations due to their inherent ring strain. Copper catalysis has been effectively employed to facilitate the ring-opening of these intermediates while concurrently introducing a fluoroalkyl group. In these reactions, fluorinated sulfinate salts, such as sodium 1-(trifluoromethyl)cyclopropanesulfinate, function as potent fluoroalkylating agents.

The process typically involves the conversion of tertiary cyclopropanols, which can be readily accessed from carboxylic esters, into distally fluorinated ketones. This transformation is generally achieved by treating the cyclopropanol with a copper(II) acetate (B1210297) catalyst in the presence of the sulfinate salt, which leads to the formation of β-fluoroalkylated ketones. The derivative, sodium 1-(trifluoromethyl)cyclopropanesulfinate, serves as a precursor to reactive trifluoromethyl copper species in this ring-opening trifluoromethylation reaction.

Table 1: Copper-Catalyzed Ring-Opening Fluoroalkylation of Cyclopropanol Intermediates

| Component | Role | Example |

|---|---|---|

| Substrate | Ring-opening precursor | Tertiary Cyclopropanols |

| Reagent | Fluoroalkylating agent | Sodium 1-(trifluoromethyl)cyclopropanesulfinate |

| Catalyst | Promotes ring cleavage | Copper(II) acetate |

| Oxidant | Facilitates reaction | Aqueous tert-butyl hydroperoxide |

Trifluoromethylcyclopropanation Reactions

A key application of this compound derivatives is in the direct C-H trifluoromethylcyclopropanation of heteroarenes through sulfinate radical chemistry. nih.gov The specific reagent used for this purpose is sodium 1-(trifluoromethyl)cyclopropanesulfinate, often abbreviated as TFCS-Na. nih.govnih.gov This method provides a direct pathway to append a trifluoromethylcyclopropyl group onto various heterocyclic scaffolds. nih.gov

These C-H functionalization reactions are noted for their operational simplicity, as they can be conducted under air and in the presence of water without the need for transition metals. nih.gov The trifluoromethylcyclopropyl group installed by this reagent is of interest in medicinal chemistry, as it has been reported to enhance metabolic stability in compounds when used as a replacement for a tert-butyl group. sigmaaldrich.comsigmaaldrich.com The reactivity of TFCS-Na has been demonstrated across several classes of heterocycles. nih.govsigmaaldrich.com

Table 2: C-H Trifluoromethylcyclopropanation of Heterocycles using TFCS-Na

| Heterocycle Class | Reaction Outcome | Significance |

|---|---|---|

| Various Heteroarenes | Direct C-H functionalization | Introduction of trifluoromethylcyclopropyl group |

| Medicinally relevant scaffolds | Good to moderate product yields | Potential for analogue synthesis |

Role as a Catalyst for General Catalytic Reactions

Sodium sulfinates are recognized as powerful and versatile building blocks in organic synthesis, capable of acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. rsc.orgrsc.org Their utility extends to a variety of catalytic systems for the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. rsc.orgrsc.org

This compound and its derivatives can participate in several types of catalytic reactions:

Transition-Metal-Free Systems: They are used as reagents for the direct sulfenylation of certain heterocycles, such as imidazoheterocycles. rsc.org

Photoredox Catalysis: These compounds can be employed in the hydrosulfonylation of unactivated alkenes, a reaction promoted by visible-light photoredox catalysis. rsc.org

Palladium-Catalyzed Coupling: Like other sulfinates, they can take part in palladium-catalyzed coupling reactions. rsc.org

Ruthenium-Catalyzed C-H Functionalization: In these reactions, a directing group on a heterocycle coordinates to a ruthenium center, enabling C-H bond cleavage and the formation of a ruthenacycle intermediate. The sulfinate then enters the catalytic cycle, often as a sulfonyl radical, to form the C-S bond and regenerate the catalyst.

These applications highlight the broad utility of this compound beyond a single reaction type, establishing it as a versatile reagent in the field of catalytic chemistry. rsc.orgrsc.org

Applications of Sodium Cyclopropanesulfinate in Organic Transformations

Reagent for Synthesizing Sulfinate Salts from Carboxylic Acids

A significant advancement in the accessibility of sulfinate salts, including sodium cyclopropanesulfinate, involves a method for their synthesis directly from readily available carboxylic acids. nih.gov This process utilizes an interrupted Barton decarboxylation reaction, providing a simple and general protocol for converting a broad range of carboxylic acids into their corresponding sulfinate salts. nih.gov

The synthetic sequence involves the conversion of the carboxylic acid to a Barton ester, which is then carried on crude after an aqueous workup. The subsequent steps involve the formation of a sulfide (B99878) which is then oxidized, often using a Ruthenium(III) chloride catalyst, to yield the desired sulfinate salt. nih.gov This methodology was employed to create a panel of ten new sulfinate reagents, including a trifluoromethylcyclopropanation reagent (TFCS-Na), highlighting the method's utility for accessing structurally complex reagents. nih.gov

Table 1: Synthesis of Sulfinate Salts from Carboxylic Acids via Interrupted Barton Decarboxylation nih.gov

| Starting Carboxylic Acid | Intermediate Sulfone | Final Sulfinate Salt |

|---|---|---|

| Acid 1 | Sulfone Intermediate | TFCS-Na (2) |

This table illustrates the general two-step sequence from a carboxylic acid to the corresponding sulfinate salt, which involves the isolation of a sulfone intermediate.

Diversification Reagent in C-H Functionalization

This compound and related sulfinate salts serve as excellent reagents for C-H functionalization reactions, particularly for the diversification of heterocyclic compounds. nih.gov The process typically involves the generation of a sulfonyl radical from the sulfinate salt, often through the use of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This sulfonyl radical can then abstract a hydrogen atom from a C-H bond, initiating a cascade of reactions that result in the formation of a new carbon-sulfur (C-S) bond.

This C-H functionalization strategy offers a distinct advantage due to its operational simplicity, often requiring only a cheap industrial oxidant and a simple solvent, without the need for metal catalysts. nih.gov The reactivity of several novel sulfinate salts, prepared from carboxylic acids, was successfully tested in the functionalization of various heterocycles, demonstrating the broad applicability of this approach in drug discovery and medicinal chemistry. nih.gov

Table 2: Examples of C-H Functionalization of Heterocycles using Sulfinate Salts nih.gov

| Heterocycle | Sulfinate Salt | Oxidant | Temperature (°C) | Product |

|---|

Standard conditions typically involve the heterocycle, 3 equivalents of the sulfinate salt, and 5 equivalents of tert-butyl hydroperoxide (TBHP). nih.gov

Preparation of Organosulfur Compounds

Sodium sulfinates, including this compound, are recognized as powerful and versatile building blocks for the synthesis of a wide range of valuable organosulfur compounds. nih.govrsc.orgsemanticscholar.orgnih.gov Depending on the reaction conditions, these reagents can act as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents. nih.govrsc.orgsemanticscholar.orgnih.gov This flexibility allows for the construction of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds, leading to the formation of key structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov

Thiosulfonates (R–SO₂S–R¹) are readily synthesized using sodium sulfinates as starting materials through the formation of an S–S bond. nih.govrsc.org Several methodologies have been developed to achieve this transformation. One common approach involves the cross-coupling of sodium sulfinates with thiols or disulfides. nih.govrsc.orgorganic-chemistry.org These reactions are often catalyzed by transition metals such as copper or iron under aerobic conditions. rsc.orgorganic-chemistry.org For instance, an iron(III)-catalyzed reaction between thiols and sodium sulfinates utilizes atmospheric oxygen as a green oxidant to afford thiosulfonates in high yields. organic-chemistry.org Another strategy involves a BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates, which can produce both symmetrical and unsymmetrical thiosulfonates. rsc.org

Table 3: Selected Methods for Thiosulfonate Synthesis from Sodium Sulfinates

| Coupling Partner | Catalyst/Reagent | Key Features |

|---|---|---|

| Thiols | CuI–Phen·H₂O | Aerobic conditions, yields 40–96%. rsc.org |

| Thiols | FeCl₃ | Aerobic, green, and sustainable. rsc.orgorganic-chemistry.org |

| Sodium Sulfinates | BF₃·OEt₂ | Radical disproportionation for symmetrical & unsymmetrical products. rsc.org |

The synthesis of sulfonamides (R–SO₂N–R¹R²) represents a crucial application of sodium sulfinates, involving the formation of an N–S bond. nih.govrsc.org A prevalent method is the coupling of sodium sulfinates with various primary and secondary amines. nih.gov These reactions are often mediated by reagents like molecular iodine or ammonium (B1175870) iodide (NH₄I), which facilitate the formation of a sulfonyl iodide intermediate or a sulfonyl radical, followed by reaction with the amine. nih.govnih.gov These protocols are valued for being metal-free and environmentally friendly, tolerating a wide range of aromatic and aliphatic amines. nih.gov

Table 4: Conditions for Sulfonamide Synthesis from Sodium Sulfinates and Amines

| Amine Type | Reagent/Mediator | Conditions | Product Yield |

|---|---|---|---|

| Primary & Secondary | Molecular Iodine (I₂) | Room Temperature | Good to Excellent. nih.gov |

| Aromatic & Aliphatic | NH₄I | CH₃CN, 80 °C | Reasonable to Excellent. nih.gov |

This compound is also employed in the synthesis of sulfides (R–S–R¹) and sulfones (R–SO₂–R¹), which involves the formation of C–S bonds. nih.govrsc.org For instance, a triphosgene-mediated reaction of indoles with this compound can yield 2-chloro-3-sulfenylindoles, a type of sulfide. nih.govrsc.org The synthesis of sulfones is a particularly common transformation. Diaryliodonium salts can be coupled with a range of aryl and heteroaryl sulfinates to furnish diaryl sulfones, often without the need for a catalyst. nih.gov Furthermore, alkyl aryl sulfones can be generated using this compound, demonstrating its utility in forming sulfones with aliphatic groups. nih.gov

Table 5: Examples of Sulfide and Sulfone Synthesis

| Product Type | Reactants | Reagent/Conditions |

|---|---|---|

| Aryl Sulfides | 2-Naphthols and Sodium Sulfinates | Iodine, Aqueous conditions. nih.gov |

| Diaryl Sulfones | Diaryliodonium salts and Sodium Sulfinates | Catalyst-free. nih.gov |

| 2-Chloro-3-sulfenylindoles | Indoles and this compound | Triphosgene. nih.govrsc.org |

The synthesis of vinyl sulfones and allylic sulfones is another important application of sodium sulfinates. nih.govnih.gov Vinyl sulfones are valuable synthetic intermediates and are present in biologically active molecules. nih.gov They can be prepared through various methods, including the reaction of sodium sulfinates with alkenes, alkynes, or α,β-unsaturated carboxylic acids. organic-chemistry.orgresearchgate.netrsc.org For example, an electrocatalytic oxidation method allows for the construction of (E)-vinyl sulfones from cinnamic acids and sodium sulfinates at room temperature. organic-chemistry.org Copper-catalyzed hydrosulfonylation of alkynes also provides vinyl sulfones with high regio- and stereoselectivity. organic-chemistry.org Similarly, allylic sulfones can be formed through radical reactions involving sodium sulfinates. nih.gov

Table 6: Selected Synthetic Routes to Vinyl Sulfones using Sodium Sulfinates

| Substrate | Catalyst/Reagent | Selectivity |

|---|---|---|

| Alkenes/Alkynes | CuI-bpy, O₂ | Stereoselective for (E)-alkenyl sulfones. organic-chemistry.org |

| Alkynes | Cu(OTf)₂ | High regio- and stereoselectivity. organic-chemistry.org |

| Cinnamic Acids | Electrocatalytic Oxidation | High regioselectivity. organic-chemistry.org |

Synthesis of β-Keto Sulfones

β-Keto sulfones are significant structural motifs present in numerous biologically active compounds and are valuable intermediates in organic synthesis. Sodium sulfinates, including this compound, are key reagents for their preparation through various modern synthetic methodologies.

One efficient approach involves the BF₃·OEt₂-promoted oxysulfonylation of alkynes with sodium sulfinates. This method provides facile and selective access to β-keto sulfones under mild conditions and is compatible with a wide range of functional groups. The reaction proceeds without the need for metal catalysts, using oxygen from the air as the oxidant, which aligns with the principles of green chemistry.

Another strategy is the direct C(sp³)—H functionalization of aryl ethyl ketones or indanones with sodium sulfinates. This transition-metal-free method allows for the direct formation of a C-S bond by activating a C-H bond adjacent to a carbonyl group, avoiding the need for pre-functionalized substrates and harsh oxidants.

Furthermore, a sonication-assisted, one-pot, and metal-free synthesis has been developed from styrenes, N-Bromosuccinimide (NBS), and aromatic sodium sulfinates. In this procedure, NBS serves a dual role as both a bromine source and an oxidant, and the reaction is carried out in water, an environmentally benign solvent. This method demonstrates good functional group tolerance, with electron-donating groups on the sodium sulfinate providing excellent yields.

Table 1: Selected Examples of β-Keto Sulfone Synthesis Using Sodium Sulfinates This table is representative of general methods for β-keto sulfone synthesis using various sodium sulfinates, illustrating the reaction's scope.

| Starting Material | Sodium Sulfinate | Method | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Sodium p-toluenesulfinate | BF₃·OEt₂, O₂ (air) | 1-Phenyl-2-tosylethan-1-one | 85 |

| 1-Ethynyl-4-methoxybenzene | Sodium methanesulfinate | BF₃·OEt₂, O₂ (air) | 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethan-1-one | 82 |

| Styrene | Sodium p-toluenesulfinate | NBS, H₂O, Sonication | 1-Phenyl-2-tosylethan-1-one | 93 |

| 4-Chlorostyrene | Sodium benzenesulfinate | NBS, H₂O, Sonication | 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 85 |

| Propiophenone | Sodium p-toluenesulfinate | C-H Functionalization | 1-Phenyl-2-tosylpropan-1-one | 76 |

Formation of Sulfenyl Imidazoheterocycles

Sodium sulfinates are effective reagents for the introduction of sulfenyl groups onto electron-rich heterocyclic scaffolds, such as imidazo[1,2-a]pyridines. These functionalized heterocycles are important structures in medicinal chemistry.

One documented method involves an iodine-mediated sulfenylation of aryl-imidazo[1,2-a]pyridines. In this transformation, the sodium sulfinate acts as the source of the sulfenylating agent. A plausible mechanism involves the in-situ generation of an electrophilic ArS–I species, which then reacts with the electron-rich heterocycle to afford the desired thioether. This reaction showcases the versatility of sodium sulfinates, which can act as precursors to sulfenylating species under oxidative conditions.

In a related transformation, this compound has been specifically used in the triphosgene-mediated chloro-alkylthiolation of indoles, yielding 2-chloro-3-sulfenylindoles in good to high yields. While indoles and imidazoheterocycles are distinct classes, this reaction demonstrates the utility of this compound in creating C-S bonds at specific positions on heteroaromatic rings. Another protocol describes an iron-catalyzed three-component coupling reaction between imidazo[1,2-α]pyridines, sodium sulfinates, and N,N-dimethylacetamide (DMA) to produce 3-sulfonylmethyl imidazo[1,2-α]pyridines, showcasing a different mode of reactivity.

Table 2: Examples of Sulfenylation and Sulfonylation of Heterocycles This table illustrates the application of sodium sulfinates in the functionalization of N-heterocycles.

| Heterocycle | Sodium Sulfinate | Reagents | Product Type | Yield (%) |

|---|---|---|---|---|

| 2-Phenylimidazo[1,2-a]pyridine | Sodium p-toluenesulfinate | I₂, K₂CO₃ | 3-Sulfenyl-imidazo[1,2-a]pyridine | 88 |

| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Sodium benzenesulfinate | I₂, K₂CO₃ | 3-Sulfenyl-imidazo[1,2-a]pyridine | 85 |

| Indole (B1671886) | This compound | Triphosgene | 2-Chloro-3-sulfenylindole | High |

| 2-Phenylimidazo[1,2-a]pyridine | Sodium p-toluenesulfinate | FeCl₃, K₂S₂O₈, DMA | 3-Sulfonylmethyl-imidazo[1,2-a]pyridine | 85 |

Applications in Fluoroorganic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound and its derivatives play a role in the synthesis of valuable fluorinated building blocks.

Synthesis of Distally Fluorinated Ketones

The direct use of this compound for the synthesis of distally fluorinated ketones is not extensively documented. Synthetic strategies for producing fluorinated ketones often rely on electrophilic fluorinating agents, such as Selectfluor®, to install fluorine atoms alpha to a carbonyl group. These reactions typically proceed through an enol or enolate intermediate. While the cyclopropyl (B3062369) sulfone moiety can be a component of a larger molecule that undergoes fluorination, a direct role for the sulfinate in facilitating distal fluorination is not a common transformation. The synthesis of fluorinated cyclic ketones has been achieved through the electrophilic fluorination of cyclic 1,3-diketones with reagents like Selectfluor®, yielding α-fluorinated products.

Introduction of Trifluoromethylcyclopropyl Motif

The 1-(trifluoromethyl)cyclopropyl (TFCp) group is a highly sought-after motif in medicinal chemistry, often serving as a metabolically stable bioisostere for the tert-butyl group. A key reagent for introducing this group is Sodium 1-(trifluoromethyl)cyclopropanesulfinate (TFCS-Na), a derivative of this compound.

TFCS-Na serves as a precursor to the electrophilic 1-(trifluoromethyl)cyclopropyl radical under oxidative conditions. This radical can then be used for the C-H functionalization of various (hetero)arenes through a Minisci-type mechanism. This method allows for the direct installation of the TFCp group onto diverse molecular scaffolds, providing a powerful tool for late-stage functionalization in drug discovery programs. More recently, photocatalytic methods using sulfonium (B1226848) salts derived from TFCS-Na have been developed to generate the TFCp radical under milder, reductive conditions, further expanding the utility of this building block.

Table 3: C-H Trifluoromethylcyclopropanation of Heteroarenes using TFCS-Na This table presents examples of the direct introduction of the TFCp motif onto various heterocyclic cores.

| Heteroarene Substrate | Method | Product | Yield (%) |

|---|---|---|---|

| Lepidine | Oxidative Radical Addition | 2-(TFCp)-quinoline | 75 |

| Caffeine | Oxidative Radical Addition | 8-(TFCp)-caffeine | 68 |

| 4-Phenylpyridine | Oxidative Radical Addition | 2-(TFCp)-4-phenylpyridine | 55 |

| Pyridine | Photocatalytic Radical Addition | 2-(TFCp)-pyridine & 4-(TFCp)-pyridine | 60 (combined) |

Applications as Pharmaceutical Intermediates

The structural motifs derived from this compound, particularly the cyclopropyl sulfone group, are of interest in medicinal chemistry due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Use in Antileishmanial Compound Synthesis

Leishmaniasis is a parasitic disease for which new, safer, and more effective treatments are urgently needed. Drug discovery efforts in this area explore a wide range of chemical scaffolds. While there are no prominent examples of marketed antileishmanial drugs directly synthesized from this compound, the cyclopropane (B1198618) motif itself is relevant to the biology of the Leishmania parasite.

Research has shown that Leishmania mexicana possesses a Cyclopropane Fatty Acid Synthase (CFAS), an enzyme that modifies phospholipids (B1166683) within the parasite. This suggests that molecules containing a cyclopropane ring could potentially interfere with vital biological pathways in the parasite. The synthesis of compounds containing a cyclopropyl group is therefore a valid strategy in the search for new antileishmanial leads. For instance, various quinolone-derived natural products and their synthetic analogues, some containing cyclic structures, have been evaluated for their activity against Leishmania infantum. The incorporation of a cyclopropylsulfonyl group, accessible from this compound, into known antileishmanial scaffolds represents a potential avenue for the development of novel therapeutic candidates.

Incorporation into Bioactive Molecules

Detailed Research Findings: The Case of Grazoprevir

A prominent example of the successful incorporation of a cyclopropanesulfinate-derived moiety is in the hepatitis C virus (HCV) NS3/4A protease inhibitor, Grazoprevir. Structure-activity relationship (SAR) studies conducted during the development of Grazoprevir and related compounds have underscored the critical nature of the cyclopropylsulfonamide group for its potent antiviral activity.

In the exploration of macrocyclic inhibitors of the HCV NS3/4A protease, researchers synthesized a series of analogues to probe the importance of different structural components. It was discovered that the acylsulfonamide portion of the molecule plays a crucial role in binding to the protease. The cyclopropyl group, in particular, was found to be optimal for occupying a specific hydrophobic pocket within the enzyme's active site.

Further investigations into the SAR of these inhibitors revealed that modifications to the cyclopropyl group or its replacement with other alkyl or aryl groups often led to a significant decrease in inhibitory potency. For instance, replacing the cyclopropyl group with a methyl or phenyl group resulted in a substantial loss of activity against the HCV protease. This highlights the specific and favorable interactions afforded by the compact and rigid structure of the cyclopropyl ring in this particular binding context.

The sustained virologic response (SVR) rates observed in clinical trials with Grazoprevir-containing regimens further validate the success of this molecular design. In combination with other direct-acting antivirals, Grazoprevir has demonstrated high cure rates (SVR12 of 94-97% for genotype 1 and 97-100% for genotype 4) in patients with chronic HCV infection, including those with compensated cirrhosis nih.gov.

The following table summarizes the importance of the cyclopropylsulfonamide moiety in the context of HCV protease inhibitors like Grazoprevir, based on findings from SAR studies.

| Compound/Modification | Target | Key Structural Feature | Impact on Biological Activity |

| Grazoprevir | HCV NS3/4A Protease | Cyclopropylsulfonamide | High Potency: The cyclopropyl group optimally fits into a hydrophobic pocket of the enzyme's active site, and the sulfonamide acts as a crucial hydrogen bond acceptor, leading to potent inhibition. |

| Analogue with Methylsulfonamide | HCV NS3/4A Protease | Methylsulfonamide | Reduced Potency: Replacement of the cyclopropyl group with a smaller methyl group leads to a loss of the specific, favorable hydrophobic interactions, resulting in significantly lower inhibitory activity. |

| Analogue with Phenylsulfonamide | HCV NS3/4A Protease | Phenylsulfonamide | Reduced Potency: The larger and more flexible phenyl group does not fit as well into the constrained hydrophobic pocket, leading to a decrease in binding affinity and inhibitory potency. |

Advanced Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

While classical methods for synthesizing sodium sulfinates, such as the reduction of sulfonyl chlorides, are well-established, they often present drawbacks like limited functional group tolerance. rsc.org The ongoing quest for more efficient and sustainable synthetic routes is a major focus of future research. rsc.org Traditional methods often rely on reagents like sodium sulfite (B76179) and sodium bicarbonate. google.com

Future methodologies are expected to focus on alternative starting materials and catalysts that align with the principles of green chemistry. One promising avenue is the use of sulfur dioxide surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), which can react with in-situ generated organometallic reagents from aryl or heteroaryl bromides to produce sulfinates in high yields. rsc.org Another approach involves the palladium-catalyzed sulfination of aryl sulfonium (B1226848) salts using sodium hydroxymethylsulfinate (Rongalite), an inexpensive and readily available SO₂²⁻ source. nih.gov

Table 1: Comparison of Synthetic Approaches for Sodium Sulfinates

| Method | Starting Materials | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Classical Reduction | Cyclopropanesulfonyl chloride | Sodium sulfite, Sodium bicarbonate, Water, 70-80 °C | High yields, uses simple reagents. rsc.org | Limited functional group tolerance. rsc.org |

| From Organometallics | Aryl/heteroaryl bromides | Mg or Li, DABSO, Na₂CO₃(aq) | Good to high yields, avoids sulfonic acids. rsc.org | Requires handling of organometallic reagents. |

| Palladium-Catalyzed | Aryl sulfonium salts | Rongalite, Palladium catalyst | Uses inexpensive SO₂²⁻ source, highly selective. nih.gov | Catalyst cost and removal. |

| From Thiols | Thiols | Oxidizing agents | Direct conversion. | May require specific catalysts and conditions. acs.org |

Developing these and other novel methods will be crucial for making sodium cyclopropanesulfinate and its derivatives more accessible and economical for large-scale applications.

Exploration of Novel Reactivity and Unprecedented Transformations

This compound is a remarkably versatile building block, capable of participating in the formation of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. rsc.orgnih.gov It can function as a sulfonylating, sulfenylating, or sulfinylating agent depending on the specific reaction conditions. rsc.org This multifaceted reactivity opens the door to a wide array of synthetic applications.

Future research will likely focus on uncovering unprecedented transformations and expanding the scope of its known reactions. For instance, its role as a source of sulfonyl radicals can be further exploited in radical-triggered ring-closing reactions and multicomponent reactions. rsc.org The development of new catalytic systems, including photoredox catalysis, could unlock novel reaction pathways that are inaccessible under traditional thermal conditions. rsc.org

Table 2: Reactivity Profile of Sodium Sulfinates

| Bond Formed | Reaction Type | Product Class | Significance |

|---|---|---|---|

| C–S | Sulfonylation | Sulfones (e.g., vinyl, allyl, β-keto sulfones) | Key motifs in pharmaceuticals and materials. rsc.orgrsc.org |

| N–S | Sulfonamidation | Sulfonamides | Prevalent in medicinal chemistry. rsc.orgnih.gov |

| S–S | Sulfenylation | Thiosulfonates | Important intermediates in organosulfur chemistry. nih.gov |

Exploring its reactions with a broader range of electrophiles, nucleophiles, and radical partners will continue to be a fertile ground for discovery, leading to the synthesis of complex and valuable organosulfur compounds.

Computational Chemistry and Theoretical Studies on Reaction Pathways and Selectivity

To fully harness the synthetic potential of this compound, a deep understanding of its reaction mechanisms is essential. Computational chemistry and theoretical studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, identifying transition states, and predicting selectivity. nih.govmdpi.com

Future theoretical investigations are expected to focus on several key areas:

Mechanism Elucidation: DFT calculations can model the step-by-step mechanism of reactions, such as the radical addition of sulfonyl radicals to alkenes, helping to understand the factors that control regioselectivity and stereoselectivity. nih.gov

Reactivity Prediction: By calculating the energies of intermediates and transition states, computational models can predict the feasibility of novel, yet-to-be-discovered transformations. chemrxiv.org This can guide experimental efforts by identifying the most promising reaction conditions.

Catalyst Design: Theoretical studies can aid in the rational design of new catalysts that can enhance the efficiency and selectivity of reactions involving this compound. mdpi.com

For example, DFT studies on sulfonyl radicals can provide insights into their electronic properties and stability, which are crucial for understanding their reactivity in radical-mediated processes. researchgate.net Such computational work will be invaluable for moving from serendipitous discovery to the rational design of new synthetic methods. researchgate.net

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. mdpi.comresearchgate.net Future research on this compound will undoubtedly incorporate these principles.

Key green chemistry approaches include:

Use of Sustainable Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents, or even developing solvent-free reaction conditions. mdpi.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Catalysis: Employing catalytic methods (e.g., biocatalysis, photocatalysis) instead of stoichiometric reagents to reduce waste and improve efficiency. digitellinc.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

For instance, developing a one-pot synthesis of sulfonamides from this compound and nitroarenes in water would represent a significant green advancement by eliminating toxic solvents and simplifying product isolation. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical research and manufacturing by enabling safer, more efficient, and highly reproducible processes. nih.govchemspeed.com Integrating the synthesis and application of this compound with these modern platforms is a promising future direction.

Flow Chemistry: Conducting reactions in continuous flow reactors offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling reactive intermediates, and straightforward scalability. researchgate.net The generation and use of sulfonyl radicals from this compound, for example, could be performed more safely and controllably in a flow system. researchgate.net

Automated Synthesis: Automated platforms, which combine robotics for liquid and solid handling with software for experimental design and data analysis, can accelerate the discovery and optimization of new reactions. merckmillipore.comscripps.edu Such systems could be used to rapidly screen various catalysts, solvents, and reaction conditions for transformations involving this compound, dramatically speeding up the development of novel synthetic methodologies. chemrxiv.org These "self-driving laboratories" can redefine the rate of chemical synthesis and materials discovery. chemspeed.com

Applications in Materials Science Research

While the primary applications of this compound have been in organic synthesis, particularly for pharmaceuticals, its potential in materials science remains a largely unexplored frontier. The incorporation of the cyclopropyl (B3062369) sulfone or related sulfonamide moieties into polymer backbones or as functional groups could impart unique and valuable properties to materials. researchgate.net

Potential research directions include:

Functional Polymers: Synthesizing polymers containing sulfonyl groups, which are known to improve properties like thermal stability, chemical resistance, and adhesion to metals. researchgate.net The rigid and unique stereoelectronic nature of the cyclopropyl group could offer further property modifications.

Ion-Exchange Membranes: Polymers with sulfonate or sulfinate groups are used in membranes, for example in fuel cells. chempedia.info Research could explore the creation of novel ion-exchange materials derived from cyclopropanesulfinate.

Biomaterials: Surface functionalization of polymers with sulfonic acid groups has been shown to induce the nucleation of apatite, which is relevant for creating bone-like composites. nih.gov This suggests potential applications for derivatives of this compound in biomaterials engineering.

Flame Retardants: Sulfonate-containing polymers have been investigated as flame retardants for materials like polycarbonate. acs.org The introduction of the cyclopropylsulfonyl group could be a novel strategy in this area.

Exploring these avenues could lead to the development of new high-performance polymers and advanced materials with tailored properties.

Q & A

What are the established synthetic routes for sodium cyclopropanesulfinate, and how do reaction conditions influence yield and purity?

Basic Research Focus : Synthesis optimization and characterization.

Answer : this compound is typically synthesized via sulfonation of cyclopropane derivatives followed by neutralization with sodium hydroxide. Key variables include temperature (optimal range: 0–5°C to minimize side reactions), solvent polarity (e.g., aqueous vs. ethanol-water mixtures), and stoichiometric ratios of sulfonating agents . Purity is assessed via ion chromatography (IC) or titration, with yields often correlated to the exclusion of moisture. For reproducibility, experimental protocols must specify inert atmosphere conditions and purification steps (e.g., recrystallization in ethanol) .

Advanced Research Focus : Mechanistic insights into side-reaction suppression.

Answer : Advanced studies employ kinetic profiling and DFT calculations to identify intermediates prone to ring-opening under acidic conditions. For example, sulfonic acid intermediates may undergo cyclopropane ring strain relief, leading to byproducts. Mitigation strategies include using buffered reaction media (pH 7–8) and low-temperature quenching .

How do spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Basic Research Focus : Standard spectral interpretation.

Answer : H NMR reveals cyclopropane proton splitting patterns (e.g., ABX systems at δ 1.2–1.8 ppm), while C NMR confirms sulfinate bonding via deshielded carbons (δ 40–50 ppm). IR absorption bands at 1040–1120 cm (S=O stretching) and MS fragmentation patterns (e.g., m/z 105 [CHSO]) are diagnostic .

Advanced Research Focus : Addressing spectral contradictions in substituted analogs.

Answer : Advanced research integrates 2D NMR (COSY, HSQC) to resolve overlapping signals in substituted derivatives. For example, steric hindrance in ortho-substituted aryl derivatives may distort cyclopropane symmetry, complicating splitting patterns. Computational IR/Raman simulations (e.g., Gaussian) validate vibrational assignments in such cases .

What methodologies are used to assess the stability of this compound under varying environmental conditions?

Basic Research Focus : Degradation profiling.

Answer : Accelerated stability studies (40°C/75% RH) coupled with HPLC-UV monitor sulfinate decomposition. Hydrolytic degradation pathways dominate, producing cyclopropanesulfonic acid. Protocols require sealed, desiccated storage and inert packaging to extend shelf life .

Advanced Research Focus : Mechanistic degradation modeling.

Answer : Advanced studies use isotopic labeling (S) and LC-MS/MS to trace degradation products. For instance, O-labeling in aqueous media reveals nucleophilic attack mechanisms at sulfur centers. Kinetic isotope effects (KIEs) and Eyring plots quantify activation parameters for hydrolysis .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Basic Research Focus : Reactivity screening.

Answer : DFT calculations (B3LYP/6-31G*) predict electrophilic/nucleophilic sites. Fukui indices identify sulfinate oxygen as the primary nucleophilic center, guiding cross-coupling or alkylation reactions. Solvent effects (PCM models) refine reactivity predictions .

Advanced Research Focus : Transition-state analysis for stereoselective reactions.

Answer : Advanced workflows combine metadynamics and QM/MM simulations to map stereochemical outcomes in cyclopropane ring-opening reactions. For example, chiral auxiliaries’ impact on enantioselectivity in sulfinate-mediated C–S bond formation can be modeled via Nudged Elastic Band (NEB) calculations .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Basic Research Focus : Reproducibility in bioassays.

Answer : Discrepancies often arise from impurity profiles (e.g., residual sulfonic acids). Rigorous purification (HPLC >95% purity) and standardized bioassay conditions (cell lines, incubation times) are critical. Negative controls must include cyclopropanesulfonic acid to isolate sulfinate-specific effects .